5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of a bromine atom at the 5th position and a dimethylaminoethyl group at the 2nd position of the dihydropyrimidin-4-one ring.
Preparation Methods
The synthesis of 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chloropyrimidine and 2-(dimethylamino)ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is typically heated to a specific temperature to promote the formation of the desired product.
Chemical Reactions Analysis
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide can yield corresponding oxo derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The reactions are usually carried out in solvents such as ethanol or methanol.
Scientific Research Applications
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes, leading to inhibition or activation of specific pathways.
Pathways Involved: The exact pathways affected by the compound depend on its specific structure and the biological context in which it is used. For example, it may inhibit DNA synthesis in cancer cells, leading to cell death.
Comparison with Similar Compounds
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 5-Bromo-N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide and 2-[2-(dimethylamino)ethoxy]ethanol share structural similarities with this compound.
Uniqueness: The presence of the bromine atom and the specific arrangement of functional groups in this compound confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
5-Bromo-2-[2-(dimethylamino)ethyl]-3,4-dihydropyrimidin-4-one (CAS Number: 1549147-89-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
- Molecular Formula : C8H12BrN3O
- Molecular Weight : 246.10 g/mol
- Structure : The compound features a bromine atom at the 5-position and a dimethylaminoethyl group at the 2-position of the pyrimidinone ring.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of dihydropyrimidinones, including this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in certain assays .
The biological activity is attributed to its ability to interact with specific molecular targets involved in cell proliferation and survival pathways. The compound's structure allows for effective binding to proteins associated with cancer progression, particularly through hydrophobic interactions that enhance its efficacy .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including Biginelli-type reactions that facilitate the formation of dihydropyrimidinones from aldehydes, ureas, and β-keto esters. Modifications to the structure can lead to derivatives with enhanced biological activities .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of various dihydropyrimidinone derivatives, including our compound of interest. The results showed a dose-dependent inhibition of cell viability in several cancer cell lines (e.g., A549 lung cancer cells), indicating potential for further development as an anticancer agent .
Case Study 2: Enzyme Inhibition
Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer’s. The findings suggested that derivatives of dihydropyrimidinones could serve as dual inhibitors, enhancing cognitive function by increasing acetylcholine levels in the brain .
Comparative Analysis of Biological Activities
Properties
Molecular Formula |
C8H12BrN3O |
---|---|
Molecular Weight |
246.10 g/mol |
IUPAC Name |
5-bromo-2-[2-(dimethylamino)ethyl]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12BrN3O/c1-12(2)4-3-7-10-5-6(9)8(13)11-7/h5H,3-4H2,1-2H3,(H,10,11,13) |
InChI Key |
AWWVWZHQJLSYMO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=NC=C(C(=O)N1)Br |
Origin of Product |
United States |
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